4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid is a compound that belongs to the class of imidazopyridine derivatives, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The molecular formula for this compound is , with a molecular weight of approximately 317.14 g/mol .
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to the presence of both imidazole and pyridine rings in its structure. It is also categorized as a benzoic acid derivative because of the carboxylic acid functional group attached to the benzene ring.
The synthesis of 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid can be achieved through several methods, typically involving the bromination of imidazo[1,2-a]pyridine followed by coupling with benzoic acid derivatives. A common synthetic route includes:
This process has been documented in various studies focusing on the synthesis of similar imidazopyridine compounds .
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid participates in various chemical reactions that are significant for its functionality:
These reactions expand its utility in drug design and development.
The mechanism of action for compounds like 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid typically involves inhibition of specific kinases involved in signaling pathways related to cell proliferation and survival.
Experimental data indicate that similar compounds exhibit potent inhibitory effects on several kinase targets .
The physical properties of 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid include:
Chemical properties include:
Relevant data from suppliers indicate purity levels around 98% for commercial samples .
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential impact on future therapeutic strategies.
Nickel catalysis has emerged as a cornerstone for direct C–H functionalization of imidazo[1,2-a]pyridines due to nickel’s earth abundance, cost efficiency, and versatile redox chemistry. Unlike palladium or rhodium systems, nickel accommodates challenging β-site (C3 position) modifications through kinetically accessible pathways, often avoiding the need for pre-installed directing groups [1] [5]. Key mechanistic features include:
Table 1: Nickel-Catalyzed C3 Functionalization of Imidazo[1,2-a]pyridines
| Substrate | Catalyst System | Reagent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | NiBr₂/dtbbpy | CF₃SO₂Na | C3-CF₃ adduct | 75 | [1] |
| 2-Methylimidazo[1,2-a]pyridine | Ni(cod)₂/P(i-Pr)₃ | Alkyl bromide | C3-Alkyl adduct | 82 | [5] |
| 2-Aryl-imidazo[1,2-a]pyridine | Ni(OTf)₂/4-OMe-pyridine | Vinyl triflate | C3-Vinyl adduct | 78 | [5] |
These methodologies enable late-stage diversification of the C3 position, a critical step for introducing bromine in the target scaffold.
Traditional C–H activation requires coordinating directing groups (DGs) to anchor metals, complicating synthesis and reducing step economy. Recent advances leverage ligand-free strategies for C3–H functionalization:
Table 2: Ligand-Free C3 Functionalization via Photoredox Catalysis
| Photocatalyst | Reagent | C3 Product | Substituent Tolerance | Max Yield (%) |
|---|---|---|---|---|
| Anthraquinone-2-COOH | CF₃SO₂Na | -CF₃ | -Me, -OMe, -F, -Cl, -Br, -CF₃ | 81 |
| fac-Ir(ppy)₃ | CF₃CH₂I | -CH₂CF₃ | Aryl, thienyl, methyl | 89 |
| Rose Bengal | BrCF₂CO₂Et | -CF₂CO₂Et | Halogens, heteroaryls | 94 |
These approaches avoid stoichiometric metal waste and enhance functional group compatibility for sensitive substrates.
C3-Bromination is pivotal for installing cross-coupling handles in the target molecule. Classical electrophilic bromination (e.g., Br₂/AcOH) lacks regiocontrol, yielding C5/C3 mixtures. Modern solutions include:
Table 3: Regioselective Bromination at C3
| Method | Conditions | Regioselectivity (C3:C5) | Yield (%) | Scope |
|---|---|---|---|---|
| NBS/Pd(OAc)₂ | DMF, 25°C, 12 h | >20:1 | 85 | 2-Aryl/alkyl substrates |
| Br₂/AcOH | Reflux, 2 h | 3:1 | 60 | Limited for electron-rich cores |
| NH₄Br/H₂O₂/MW | 150 W, 60°C, 0.5 h | >15:1 | 89 | Broad (halogens tolerated) |
Conjugation of benzoic acid at C6 requires pre-functionalized partners (halogenated imidazo[1,2-a]pyridine and boronic acids/esters). Key strategies:
Table 4: Benzoic Acid Conjugation via Cross-Coupling
| Coupling Method | Catalyst System | Conditions | Yield (%) | Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O, 80°C, 12 h | 75–92 | Broad boronic acid scope |
| Suzuki-Miyaura (Ni) | NiCl₂(dppf)/PCy₃ | Toluene, 100°C, 24 h | 70–85 | Cost-effective |
| GBB-Suzuki one-pot | NH₄Cl/CuSO₄/Na-ascorbate | MW, 60°C, sequential | 91 | Step economy |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: